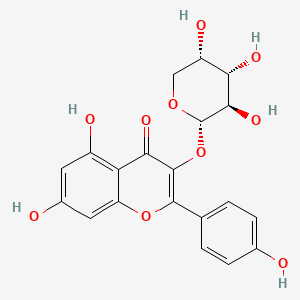

Kaempferol 3-O-arabinoside

説明

Kaempferol 3-O-α-L-arabinopyranoside is a flavonol glycoside metabolite found in plants, including Machilus philippinensis and Datura suaveolens (Solanaceae) . It shows moderate inhibitory activity against α-glucosidase type IV from Bacillus stearothermophilus .

Synthesis Analysis

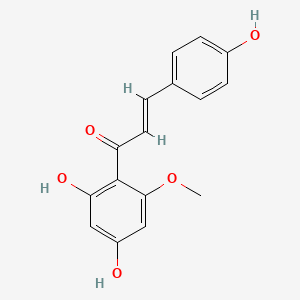

The biosynthetic approach of Kaempferol involves the condensation of cinnamoyl-CoA and malonyl-CoA in the presence of chalcone synthase, a catalytic enzyme .Molecular Structure Analysis

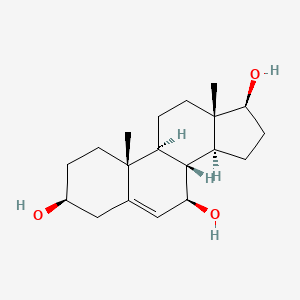

The molecular structure of Kaempferol 3-O-α-L-arabinopyranoside is complex and involves various functional groups .Chemical Reactions Analysis

Kaempferol-O-glycosides decomposition can extend to a breakdown process known as C-ring fission to form simple phenolic compounds such as 4-hydroxyphenylacetic acid, phloroglucinol, and 4-methylphenol .Physical And Chemical Properties Analysis

Kaempferol 3-O-arabinoside has a molecular formula of C20H18O10 and a molecular weight of 418.3 g/mol .科学的研究の応用

Anti-Aging and Skin Care

Juglalin has been studied for its potential to inhibit cellular senescence in human dermal fibroblasts . This property makes it a promising candidate for anti-aging skin care products. It can reduce the activity of senescence-associated β-galactosidase and the level of reactive oxygen species, which are markers of aging cells . This suggests that Juglalin could be used in dietary supplements or cosmetics designed to alleviate tissue aging or age-related diseases.

Osteoporosis Prevention

Research indicates that Juglalin may play a role in preventing postmenopausal osteoporosis . It has shown inhibitory effects on osteoclastogenesis, the process by which bone cells break down bone tissue, leading to bone diseases like osteoporosis . By suppressing the NF-κB signaling pathways, Juglalin could be beneficial in maintaining bone health and strength, particularly in postmenopausal women.

Antiviral Activity

Kaempferol 3-O-arabinoside has demonstrated effectiveness against a range of viruses, including DNA viruses like hepatitis B and RNA viruses such as the influenza virus . Its antiviral properties make it a potential candidate for the development of new antiviral drugs or supplements.

Anti-Cancer Properties

Kaempferol 3-O-arabinoside has been extensively studied for its anti-cancer roles. It can alter many signaling pathways in cancer cells, leading to growth inhibition and cell death in various tumor types . Its ability to act on different carcinogenic pathways makes it a versatile compound in cancer research.

Nanoformulation for Drug Delivery

The compound’s therapeutic properties can be enhanced through nanoformulation strategies . Nanoformulated Kaempferol 3-O-arabinoside has improved solubility, bioavailability, and targeted delivery, making it more effective against certain diseases, including cancer .

Antioxidant Effects

Kaempferol 3-O-arabinoside exhibits high antioxidant activity, particularly in skin exposed to UV radiation . It can scavenge reactive oxygen species and protect cellular membranes, which is crucial for developing new cosmeceuticals with antioxidant, anti-aging, and antibacterial activities .

Diabetes Management

The compound has been shown to inhibit the absorption of dietary glucose in the intestines, which could be beneficial in managing diabetes . Its ability to regulate blood sugar levels makes it a potential natural supplement for diabetes care.

Neuroprotection

Kaempferol 3-O-arabinoside has protective effects against beta-amyloid-induced cell death, which is significant in the context of neurodegenerative diseases like Alzheimer’s . By inhibiting the self-assembly of beta-amyloids, it could contribute to the development of treatments for such conditions.

作用機序

Target of Action

Juglalin, also known as Kaempferol 3-O-arabinoside, is a flavonol found in Polygonum aviculare . It has been reported to have an inhibitory effect on inflammation, oxidative stress, and cancer progression .

Mode of Action

Juglalin interacts with its targets by binding to them, which results in the suppression of certain biochemical pathways. For instance, it has been shown to suppress the transcription activity of osteoclastogenesis-related genes and proteins . This interaction leads to a decrease in osteoclast differentiation, which can have significant effects on bone metabolism.

Biochemical Pathways

Juglalin affects several biochemical pathways. It has been shown to suppress the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting this pathway, Juglalin can reduce inflammation and oxidative stress, which are key factors in many diseases, including cancer.

Pharmacokinetics

Like other flavonoids, it is primarily absorbed in the small intestine

Result of Action

The molecular and cellular effects of Juglalin’s action are diverse. It has been shown to have an inhibitory effect on inflammation, oxidative stress, and cancer progression . By suppressing the transcription activity of osteoclastogenesis-related genes and proteins, it can also affect bone metabolism .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346052 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kaempferol 3-O-arabinoside | |

CAS RN |

99882-10-7 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99882-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

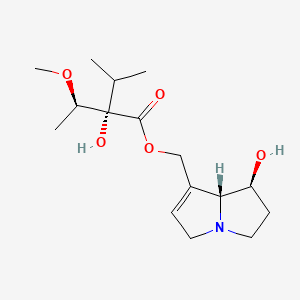

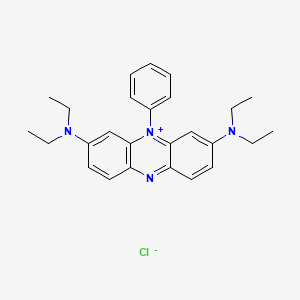

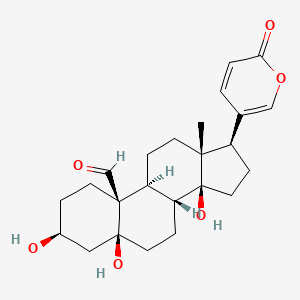

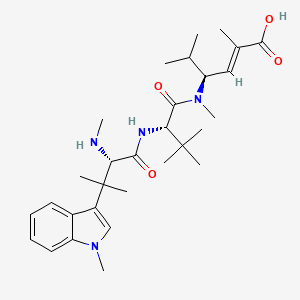

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of Kaempferol 3-O-arabinoside?

A1: Kaempferol 3-O-arabinoside has been isolated from various plant sources, including:

- Leaves: Karwinskia humboldtiana [], Eranthis longistipitata [], Lindera aggregate [], Geranium eriostemon [], Vicia faba [], Pinus koraiensis []

- Petals: Rosa damascena []

Q2: What is the chemical structure of Kaempferol 3-O-arabinoside?

A2: Kaempferol 3-O-arabinoside is a flavonol glycoside. It consists of the flavonol kaempferol, with an arabinose sugar moiety attached to the 3-hydroxyl group.

Q3: Has the presence of Kaempferol 3-O-arabinoside been confirmed in specific plant extracts using analytical techniques?

A3: Yes, researchers have employed techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to confirm the presence of Kaempferol 3-O-arabinoside in plant extracts. For instance, in a study on Pinus koraiensis leaf extracts, researchers identified Kaempferol 3-O-arabinoside through TLC and HPLC analysis, coupled with Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS) for structural confirmation [].

Q4: What are the reported biological activities of Kaempferol 3-O-arabinoside?

A4: While research on Kaempferol 3-O-arabinoside is ongoing, studies suggest it might possess the following activities:

- Antioxidant: It exhibited potent antioxidant activity in Pinus koraiensis leaf extracts, scavenging free radicals and reactive oxygen species [].

- Cytoprotective: The compound demonstrated cellular membrane protective effects against reactive oxygen species-induced damage in human erythrocytes [].

Q5: How does the presence of Kaempferol 3-O-arabinoside in Rosa damascena contribute to its properties?

A5: Rosa damascena is traditionally recognized for its cooling, soothing, astringent, and anti-inflammatory effects []. While the specific contribution of Kaempferol 3-O-arabinoside to these effects is unclear, its presence, alongside other flavonol glycosides like quercetin-3-O-glucoside and kaempferol-3-O-rhamnoside, suggests a potential synergistic role in the overall bioactivity of the plant [].

Q6: Can Kaempferol 3-O-arabinoside be used as a marker for plant identification?

A6: While not exclusively a marker, Kaempferol 3-O-arabinoside's presence can contribute to distinguishing between plant species and cultivars. For example, researchers used Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) to create "Flower Flavonoid RP-HPLC Fingerprints," which helped differentiate between 44 Rosa cultivars []. These fingerprints, acting like "Computer Flower Flavonoid Identity Cards," leverage the unique flavonoid profiles, including Kaempferol 3-O-arabinoside, for cultivar recognition [].

Q7: Are there any studies investigating the impact of processing on Kaempferol 3-O-arabinoside content in food sources?

A7: Yes, a study examined the effect of different cooking methods on the phytochemical content of Vicia faba (faba bean) leaves, which contain Kaempferol 3-O-arabinoside []. Interestingly, roasting specifically increased the content of flavonols, including a 28% increase in a related compound, Kaempferol-3-O-arabinoside-7-O-rhamnoside []. This finding suggests that specific culinary practices might enhance the bioavailability of certain flavonoids in food.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。